![molecular formula C6H8N2O3 B15317680 5-[(Methylamino)methyl]-1,2-oxazole-3-carboxylic acid CAS No. 893749-64-9](/img/structure/B15317680.png)
5-[(Methylamino)methyl]-1,2-oxazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(Methylamino)methyl]-1,2-oxazole-3-carboxylic acid is a heterocyclic organic compound containing an oxazole ring, which is a five-membered ring with one oxygen and one nitrogen atom
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with readily available starting materials such as 1,2-oxazole-3-carboxylic acid and methylamine.
Reaction Conditions: The reaction involves the nucleophilic substitution of a suitable leaving group on the oxazole ring with methylamine under controlled conditions, often using a base to facilitate the reaction.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound can be synthesized using a batch process where the reactants are mixed in a reactor, and the reaction is allowed to proceed under controlled temperature and pressure.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The oxazole ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the oxazole ring or other functional groups present in the molecule.
Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms of the oxazole ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the oxazole ring.
Reduction Products: Reduced forms of the oxazole ring or other functional groups.
Substitution Products: Different substituted oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and in the study of heterocyclic chemistry. Biology: Medicine: The compound may be explored for its therapeutic potential in drug discovery and development. Industry: It can be used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism by which 5-[(Methylamino)methyl]-1,2-oxazole-3-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,2-Oxazole-3-carboxylic acid: Similar structure but lacks the methylamino group.
Thiazole derivatives: Similar heterocyclic structure but contains sulfur instead of oxygen.
Indole derivatives: Another heterocyclic compound with a different ring structure.
Uniqueness: The presence of the methylamino group in 5-[(Methylamino)methyl]-1,2-oxazole-3-carboxylic acid distinguishes it from other oxazole derivatives, potentially leading to unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
893749-64-9 |
|---|---|
Molekularformel |
C6H8N2O3 |
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
5-(methylaminomethyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C6H8N2O3/c1-7-3-4-2-5(6(9)10)8-11-4/h2,7H,3H2,1H3,(H,9,10) |
InChI-Schlüssel |
YLWTUVGTHMKNAO-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC(=NO1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


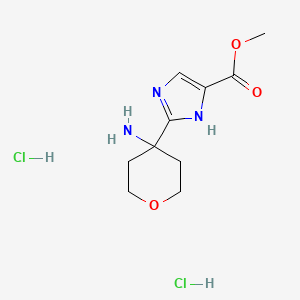
![Benzene, 1-bromo-2-[1-(bromomethyl)ethenyl]-](/img/structure/B15317612.png)
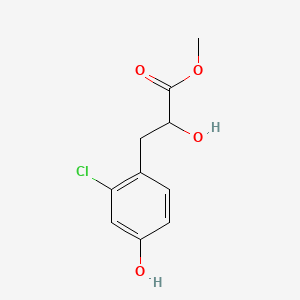
amine hydrochloride](/img/structure/B15317619.png)
![4-Allyl-6-amino-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B15317623.png)
![Tert-butyl n-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]carbamate](/img/structure/B15317628.png)
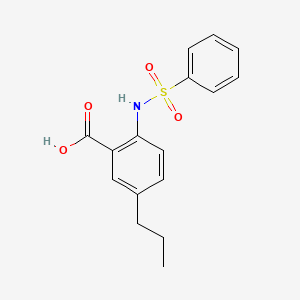
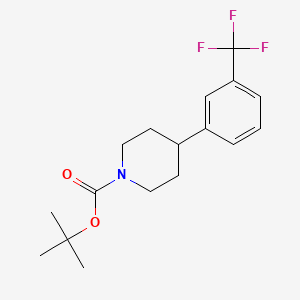
![7-azaspiro[4.5]decan-2-olhydrochloride,Mixtureofdiastereomers](/img/structure/B15317657.png)
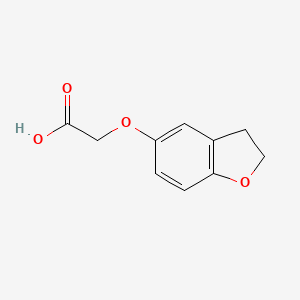
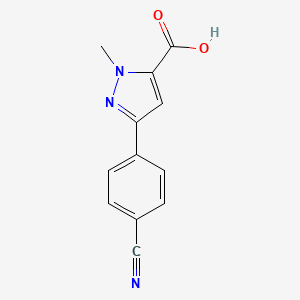
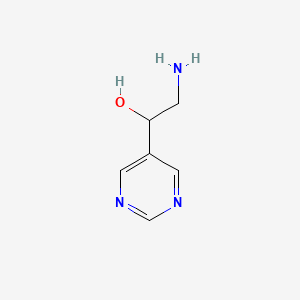
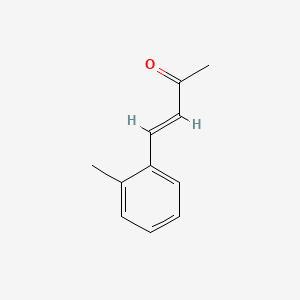
![2-Amino-2-[3-bromo-5-(trifluoromethyl)phenyl]ethanol](/img/structure/B15317672.png)
